molecular formula C5H4ClN3O2 B12969529 4-Chloro-6-methyl-5-nitropyrimidine

4-Chloro-6-methyl-5-nitropyrimidine

Cat. No.: B12969529
M. Wt: 173.56 g/mol
InChI Key: YVIKOQTWBLFBGQ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClN3O2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a nitro group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-nitropyrimidine typically involves the nitration of 4,6-dichloro-2-methylpyrimidine. The nitration process is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5th position of the pyrimidine ring. The reaction is highly exothermic and requires careful temperature control to avoid the formation of unwanted by-products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic intermediates and ensures efficient mixing and heat transfer, leading to higher yields and safer production processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines and alkoxides are commonly used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.

Major Products Formed

    Amino Derivatives: Formed through nucleophilic substitution.

    Amino Pyrimidines: Resulting from the reduction of the nitro group.

    Complex Heterocycles: Produced through cyclization reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-5-nitropyrimidine involves its interaction with nucleophiles and electrophiles. The chlorine atom at the 4th position is highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group at the 5th position can undergo reduction, leading to the formation of amino derivatives. These reactions are crucial for the compound’s role as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-6-methyl-5-nitropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c1-3-4(9(10)11)5(6)8-2-7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIKOQTWBLFBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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